3-Methylhippuric acid
3-Methylhippuric acid
3-Methylhippuric acid is also referred as m-methyl-hippuric acid. It is major product of xylene biotransformation in urine.
m-Methylhippuric acid, also known as 3-methylhippate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. m-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Methylhippuric acid can be biosynthesized from N-benzoylglycine.
M-methylhippuric acid is an N-acylglycine that is the 3-methyl derivative of hippuric acid. It has a role as a metabolite. It derives from a N-benzoylglycine.
m-Methylhippuric acid, also known as 3-methylhippate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. m-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Methylhippuric acid can be biosynthesized from N-benzoylglycine.
M-methylhippuric acid is an N-acylglycine that is the 3-methyl derivative of hippuric acid. It has a role as a metabolite. It derives from a N-benzoylglycine.
Brand Name:
Vulcanchem
CAS No.:
27115-49-7
VCID:
VC20799615
InChI:
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
SMILES:
CC1=CC(=CC=C1)C(=O)NCC(=O)O
Molecular Formula:
C10H11NO3
Molecular Weight:
193.2 g/mol
3-Methylhippuric acid
CAS No.: 27115-49-7
Cat. No.: VC20799615
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methylhippuric acid is also referred as m-methyl-hippuric acid. It is major product of xylene biotransformation in urine. m-Methylhippuric acid, also known as 3-methylhippate, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. m-Methylhippuric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. m-Methylhippuric acid can be biosynthesized from N-benzoylglycine. M-methylhippuric acid is an N-acylglycine that is the 3-methyl derivative of hippuric acid. It has a role as a metabolite. It derives from a N-benzoylglycine. |
|---|---|
| CAS No. | 27115-49-7 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 2-[(3-methylbenzoyl)amino]acetic acid |
| Standard InChI | InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
| Standard InChI Key | YKAKNMHEIJUKEX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NCC(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)NCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator